HP210

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

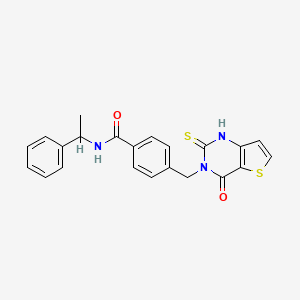

C22H19N3O2S2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28) |

InChI Key |

AJJBGZJAGZSMJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S |

Origin of Product |

United States |

Foundational & Exploratory

HP210 mechanism of action

- 1. Structure-activity relationship of HP (2-20) analog peptide: enhanced antimicrobial activity by N-terminal random coil region deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]

- 3. Mechanism of action of tetra-mu-carboxylatodirhodium(II) in L1210 tumor suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. meddatax.com [meddatax.com]

- 11. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK signaling pathways are needed for survival of H9c2 cardiac myoblasts under extracellular alkalosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Governing Cardiomyocyte Differentiation [mdpi.com]

- 14. Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinicopathological signature of p21-activated kinase 1 in prostate cancer and its regulation of proliferation and autophagy via the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medindia.net [medindia.net]

An In-depth Technical Guide to Selective Glucocorticoid Receptor Modulators (SGRMs)

Disclaimer: No publicly available scientific literature, clinical trial data, or research could be identified for a selective glucocorticoid receptor modulator specifically named "HP210". Therefore, this guide provides a comprehensive overview of the core principles of Selective Glucocorticoid Receptor Modulators (SGRMs), drawing on data from publicly documented compounds such as C108297 and GRM-01 to illustrate the key concepts, experimental approaches, and therapeutic potential of this class of molecules.

Introduction to Selective Glucocorticoid Receptor Modulators

Selective Glucocorticoid Receptor Modulators (SGRMs), also referred to as Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs), represent a class of compounds designed to harness the therapeutic anti-inflammatory effects of glucocorticoids while minimizing their associated adverse effects.[1][2] Glucocorticoids are potent anti-inflammatory agents, but their long-term use is hampered by side effects such as metabolic dysregulation, osteoporosis, and immunosuppression.[2][3] SGRMs aim to achieve a more favorable therapeutic index by differentially modulating the downstream activities of the Glucocorticoid Receptor (GR).[1][2]

The GR, a member of the nuclear receptor superfamily, can modulate gene expression through two primary mechanisms: transactivation and transrepression.[2] Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This mechanism is largely associated with the metabolic side effects of glucocorticoids.[2] In contrast, transrepression involves the GR interacting with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This action is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[2] SGRMs are designed to preferentially induce transrepression over transactivation, thereby uncoupling the desired anti-inflammatory actions from the unwanted metabolic side effects.[3]

Quantitative Data of Representative SGRMs

The following tables summarize key quantitative data for two example SGRMs, C108297 and GRM-01, to illustrate the pharmacological profiles sought in this class of compounds.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (%) |

| GRM-01 | Human GR | 12 | 60.2 (Transactivation) | 31.8 (vs. Prednisolone 80.5%) |

| Human PR | 3,700 | - | - | |

| Human MR | >10,000 | - | - | |

| Prednisolone | Human GR | - | 24.3 (Transactivation) | 80.5 |

Data for GRM-01 and Prednisolone are derived from in vitro binding and reporter gene assays.[3]

Table 2: In Vitro Anti-inflammatory Activity of GRM-01

| Assay | Cell Type | Stimulant | Measured Cytokine | Inhibition |

| Whole Blood Assay | Rat | - | TNF-α | Dose-dependent |

| Whole Blood Assay | Human | - | IFN-γ | Dose-dependent |

| Cellular Assay | Human Lung Cells | - | IL-6 | Significant |

| Cellular Assay | Human FLS | - | IL-6 | Significant |

FLS: Fibroblast-like Synoviocytes. Data from in vitro functional assays.[3]

Table 3: In Vivo Effects of C108297 in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Result |

| Body Weight Gain | C108297 | Reduced |

| Fat Mass | C108297 | Reduced |

| Food and Fructose Intake | C108297 | Decreased |

| Lipolysis in WAT | C108297 | Increased |

| Macrophage Infiltration in WAT | C108297 | Reduced |

| Pro-inflammatory Cytokine Expression in WAT | C108297 | Reduced |

WAT: White Adipose Tissue. Data from a 4-week study in C57Bl/6J mice on a high-fat diet.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the characterization of SGRMs.

1. Radioligand Binding Assay for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

-

Methodology:

-

Prepare a cell lysate or purified receptor preparation containing the human GR.

-

Incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (e.g., GRM-01).

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound from unbound radioligand using a method such as filtration through a glass fiber filter.

-

Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. GR Transactivation Reporter Gene Assay

-

Objective: To measure the ability of a compound to activate GR-mediated gene transcription.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293 or A549) that has been transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.

-

Treat the cells with varying concentrations of the test compound (e.g., GRM-01) or a reference agonist (e.g., prednisolone).

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

-

3. In Vivo Model of Diet-Induced Obesity and Inflammation

-

Objective: To evaluate the in vivo efficacy of an SGRM in a disease-relevant animal model.

-

Methodology:

-

Use a suitable animal model, such as C57Bl/6J mice, which are prone to developing obesity and inflammation on a high-fat diet.[4][5]

-

Feed the mice a high-fat diet for a specified period (e.g., 4 weeks) to induce the disease phenotype.[4][5]

-

Administer the test compound (e.g., C108297), a vehicle control, and potentially a reference compound (e.g., mifepristone) to different groups of mice daily for the duration of the study.[4][5]

-

Monitor key parameters throughout the study, including body weight, food and water intake, and body composition (e.g., using DEXA or MRI).

-

At the end of the study, collect blood and tissues (e.g., white adipose tissue, liver) for analysis.

-

Analyze plasma for metabolic markers (e.g., glucose, insulin, free fatty acids).

-

Analyze adipose tissue for markers of inflammation, such as macrophage infiltration (e.g., by immunohistochemistry or flow cytometry) and pro-inflammatory cytokine expression (e.g., by qPCR or ELISA).[4][5]

-

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the dual mechanisms of GR action and the intended differential modulation by an SGRM.

Caption: Glucocorticoid Receptor (GR) signaling modulated by an SGRM.

Experimental Workflow for SGRM Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel SGRM.

Caption: Preclinical experimental workflow for SGRM development.

Logical Relationship of SGRM's Dissociated Effects

The following diagram illustrates the desired separation of therapeutic and adverse effects by an SGRM.

Caption: Logical dissociation of SGRM's therapeutic and adverse effects.

References

- 1. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 4. Identification of a selective glucocorticoid receptor modulator that prevents both diet‐induced obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a selective glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of HU210 and Oxy210 in Inflammation Pathways

A Note on Nomenclature: The query for "HP210" likely contains a typographical error. Based on current scientific literature, the intended subjects are likely HU210 , a synthetic cannabinoid, or Oxy210 , a semi-synthetic oxysterol. Both are potent modulators of inflammatory pathways, and this guide provides a comprehensive technical overview of each for researchers, scientists, and drug development professionals.

Part 1: HU210 - A Cannabinoid Receptor Agonist in Inflammation

HU210 is a synthetic cannabinoid that is a potent agonist for both CB1 and CB2 cannabinoid receptors. Its anti-inflammatory properties have been noted in various studies, suggesting potential therapeutic applications.

Core Signaling Pathways

The anti-inflammatory mechanism of HU210 is multifaceted and appears to be context-dependent. In studies of experimental colitis, its effects are differentially regulated by the Toll-like receptor 4 (TLR4) signaling pathway.

-

Extraintestinal Inflammation: In tissues outside of the gut, HU210's anti-inflammatory actions are mediated through the TLR4-p38 mitogen-activated protein kinase (MAPK) pathway.

-

Intestinal Barrier Protection: Conversely, the protective effects of HU210 on the intestinal barrier are independent of TLR4 signaling.

In models of arthritis, cannabinoids like HU210 are suggested to protect cartilage from cytokine-induced degradation, potentially through the inhibition of NF-κB activation and effects on prostaglandin (B15479496) and nitric oxide metabolism.

Quantitative Data Summary

| Experimental Model | Treatment | Key Quantitative Findings | Citation |

| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Murine Colitis | HU210 | Alleviated inflammation in wild-type mice but not in TLR4 knockout mice, indicating a dependency on TLR4 signaling for its anti-inflammatory effect in this model. Reversed intestinal barrier damage in both mouse strains. | |

| Bovine Articular Chondrocytes (in vitro) | HU210 (5-15 µM) | Significantly inhibited IL-1α stimulated proteoglycan and collagen degradation (P < 0.001). | |

| Streptozotocin-induced diabetic mice | HU210 (0.1 mg/kg daily for 5 days) | Alleviated oxidative damage and cognitive impairment. |

Experimental Protocols

DSS-Induced Murine Colitis Model:

-

Animal Subjects: Wild-type (WT) and TLR4 knockout (Tlr4-/-) mice.

-

Induction of Colitis: Mice were administered 4% dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis.

-

Intervention: The effects of HU210 on inflammation and intestinal barrier function were then explored.

-

Analysis: Pro-inflammatory cytokines in the plasma and lung, as well as pulmonary myeloperoxidase activity, were measured as indicators of extraintestinal inflammation. Protein expression of p38α and phosphorylated p38 was assessed in the colon.

Bovine Articular Chondrocyte Culture:

-

Model: Primary cultures of bovine articular chondrocytes and bovine nasal cartilage explants.

-

Stimulation: Chondrocytes and explants were stimulated with interleukin-1 alpha (IL-1α) to induce matrix degradation.

-

Intervention: The cultures were treated with HU210 at concentrations of 5-15 µM.

-

Analysis: Proteoglycan breakdown was quantified by measuring sulfated glycosaminoglycan (sGAG) release. Collagen degradation was determined by measuring hydroxyproline (B1673980) content. Prostaglandin E2 (PGE2) levels were measured by ELISA. Expression of cannabinoid receptors, COX-2, iNOS, and activation of NF-κB were studied using immunoblotting and immunofluorescence.

Mandatory Visualizations

Caption: HU210's differential signaling in inflammation.

Part 2: Oxy210 - A Broad-Spectrum Anti-Inflammatory and Anti-Fibrotic Oxysterol

Oxy210 is a semi-synthetic oxysterol derivative that has demonstrated significant anti-inflammatory and anti-fibrotic properties. It is characterized by its ability to inhibit multiple signaling pathways, making it a promising candidate for complex chronic inflammatory diseases.

Core Signaling Pathways

Oxy210 exerts its anti-inflammatory effects by inhibiting several key pathways:

-

Toll-like Receptor (TLR) Signaling: It is a potent inhibitor of TLR4 and TLR2 signaling, which are critical in the innate immune response to pathogens and cellular damage.

-

Transforming Growth Factor-beta (TGF-β) Signaling: Oxy210 inhibits TGF-β signaling in fibroblasts and other cells, a key pathway in the development of fibrosis.

-

Hedgehog (Hh) Signaling: The compound also shows inhibitory effects on the Hedgehog signaling pathway.

-

AP-1 Signaling: Oxy210 has been shown to inhibit AP-1 signaling, a downstream effector of many inflammatory stimuli.

Quantitative Data Summary

| Experimental Model | Treatment | Key Quantitative Findings | Citation(s) |

| APOE3-Leiden.CETP Mice (Atherosclerosis Model) | Oxy210 in Western Diet for 16 weeks | >50% reduction in atherosclerotic lesion formation. | |

| APOE3-Leiden.CETP Mice (NASH Model) | Oral administration of Oxy210 | Ameliorated hepatic fibrosis, inflammation, and lipid deposition. | |

| Human Aortic Endothelial Cells (HAECs) and Macrophages (in vitro) | Oxy210 | Reduced expression of key inflammatory markers including IL-1β, IL-6, TNF-α, CCL2, VCAM-1, and E-Selectin. | |

| RAW264.7 Mouse Macrophages (in vitro) | Oxy210 | Inhibition of LPS-induced inflammatory genes (Il6, Tnfα, iNos, Nlrp3, Ccl2) with IC50s in the range of 0.99–1.73 μM. |

Experimental Protocols

In Vivo Atherosclerosis and NASH Model:

-

Animal Subjects: APOE*3-Leiden.CETP mice, a humanized model for hyperlipidemia, NASH, and atherosclerosis.

-

Induction of Disease: Mice are fed a high-fat, high-cholesterol "Western" diet.

-

Intervention: Oxy210 is administered orally, often incorporated into the diet.

-

Analysis:

-

Atherosclerosis: Aortic root sections are stained with Oil Red O to quantify lesion area.

-

NASH: Liver sections are stained with Picrosirius Red to score fibrosis.

-

Gene Expression: Hepatic and adipose tissue expression of inflammatory and fibrotic genes is measured by quantitative RT-PCR.

-

Plasma Analysis: Plasma lipids and circulating cytokines are measured by colorimetric assays and ELISA, respectively.

-

In Vitro Macrophage Inflammation Assay:

-

Cell Lines: RAW264.7 mouse macrophages or human THP-1 macrophages.

-

Treatment Protocol: Cells are pretreated with Oxy210 for a specified period (e.g., 24 hours) in low-serum media, followed by stimulation with lipopolysaccharide (LPS).

-

Analysis: Total RNA is extracted, and quantitative RT-PCR is performed to measure the expression of inflammatory genes. Fold changes in gene expression are calculated using the ΔΔCt method.

Mandatory Visualizations

An In-depth Technical Guide to HP210: A Novel Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

HP210 is a novel, non-steroidal Selective Glucocorticoid Receptor Modulator (SGRM) identified through a structure-based virtual screening approach. It demonstrates a promising therapeutic profile by dissociating the transrepression and transactivation functions of the Glucocorticoid Receptor (GR). This compound effectively suppresses pro-inflammatory cytokine expression by modulating the NF-κB signaling pathway, while exhibiting a reduced side-effect profile compared to traditional glucocorticoids. This document provides a comprehensive overview of the molecular properties, mechanism of action, and experimental evaluation of this compound.

Molecular Structure and Properties

While the precise chemical structure of this compound is not publicly disclosed, it is classified as a non-steroidal molecule. Its properties have been characterized through various biological assays. An improved derivative, HP210_b4, has also been developed with enhanced activity.

Table 1: Biological Activity of this compound and Derivatives

| Compound | Target Pathway | Assay Type | Result (IC50) | Key Finding |

| This compound | NF-κB Mediated Tethered Transrepression | Luciferase Reporter Assay | 2.32 μM[1][2][3] | Selective GR modulation with anti-inflammatory effect.[1][2][3] |

| HP210_b4 | NF-κB Mediated Tethered Transrepression | Luciferase Reporter Assay | 0.99 μM[1][3] | Over two-fold higher transrepression activity than this compound.[1][3] |

Table 2: In Vitro Effects of this compound

| Effect | Biomarker(s) | Finding |

| Suppression of Pro-inflammatory Cytokines | IL-1β, IL-6 | Suppressed the secretion of these cytokines.[1][2][3] |

| GR Transactivation | - | Did not induce the transactivation functions of the GR.[1][2][3] |

| Receptor Cross-reactivity | Mineralocorticoid Receptor, Progesterone Receptor | Showed no significant cross-reactivity.[1][2][3] |

Mechanism of Action: GR-Mediated Transrepression of NF-κB

Glucocorticoids exert their anti-inflammatory effects primarily through two mechanisms: transactivation and transrepression.[4] Transactivation involves the GR dimerizing and directly binding to Glucocorticoid Response Elements (GREs) on DNA, leading to the expression of various genes, some of which are associated with adverse side effects.[4]

Transrepression, the desired mechanism for anti-inflammatory action, involves the GR monomer interfering with other transcription factors, such as NF-κB and AP-1.[4][5] this compound, as an SGRM, selectively promotes the transrepression pathway.

Upon activation by an inflammatory stimulus (e.g., TNFα or IL-1), the transcription factor NF-κB (typically the p65/p50 heterodimer) translocates to the nucleus.[6] In the nucleus, it binds to its response elements on the DNA and initiates the transcription of pro-inflammatory genes, including IL-1β and IL-6.[5][6] When this compound binds to the GR, the ligand-activated GR monomer is thought to physically interact with the DNA-bound NF-κB.[7][8] This interaction prevents the recruitment of co-activators necessary for transcription, thereby repressing the expression of NF-κB target genes.[6][7][8]

Experimental Protocols

Detailed protocols for the synthesis and purification of this compound are proprietary. The following are generalized protocols for the key biological assays used to characterize this compound, based on standard methodologies.

NF-κB Tethered Transrepression Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB-driven gene expression via the GR.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates.

-

Cells are co-transfected with plasmids encoding:

-

A luciferase reporter gene under the control of an NF-κB response element.

-

A constitutively expressed Renilla luciferase vector (for normalization).

-

The human Glucocorticoid Receptor (GR).

-

-

Transfection is typically performed using a lipid-based reagent like Lipofectamine.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound or a control compound (e.g., dexamethasone).

-

Cells are incubated for 1-2 hours.

-

NF-κB signaling is stimulated by adding TNFα (e.g., at 10 ng/mL).

-

A set of wells remains unstimulated as a negative control.

-

-

Luciferase Activity Measurement:

-

After 6-8 hours of stimulation, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

-

The percentage of inhibition of NF-κB activity is calculated relative to the TNFα-stimulated control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

-

IL-1β and IL-6 Secretion Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines secreted by cells following treatment with this compound.

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., A549 lung carcinoma cells or peripheral blood mononuclear cells) is seeded in 24-well plates.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding a stimulant, such as lipopolysaccharide (LPS) or TNFα.

-

-

Supernatant Collection:

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

Supernatants are centrifuged to remove cellular debris and stored at -80°C until analysis.

-

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for either human IL-1β or IL-6.

-

The plate is washed, and non-specific binding sites are blocked.

-

Standards and collected supernatants are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Streptavidin-HRP is added, which binds to the detection antibody.

-

A TMB substrate is added, which develops a color in proportion to the amount of bound enzyme.

-

The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of IL-1β or IL-6 in the samples is determined by interpolating from the standard curve.

-

Discovery and Evaluation Workflow

This compound was identified and characterized through a systematic workflow combining computational and experimental methods.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory therapeutics. As a non-steroidal SGRM, it selectively modulates the glucocorticoid receptor to suppress NF-κB-mediated inflammation without inducing the transactivation pathways associated with steroidal side effects. Its discovery validates the power of integrated virtual screening and experimental validation workflows. Further pre-clinical and clinical investigation of this compound and its more potent analogue, HP210_b4, is warranted to explore their full therapeutic potential in treating inflammatory and autoimmune diseases.

References

- 1. Discovery of novel non-steroidal selective glucocorticoid receptor modulators by structure- and IGN-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Oxy210: A Novel Multi-Pathway Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxy210 is a semi-synthetic oxysterol derivative that has emerged as a promising therapeutic candidate with a unique multi-pathway inhibitory mechanism.[1][2] Developed by MAX BioPharma, this small molecule has demonstrated significant preclinical efficacy in models of non-alcoholic steatohepatitis (NASH), fibrosis, atherosclerosis, and cancer.[3][4][5] Its ability to simultaneously modulate several key signaling pathways, including Hedgehog (Hh), Transforming Growth Factor-beta (TGF-β), and Toll-like Receptor (TLR) signaling, positions it as a novel agent for complex multifactorial diseases.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Oxy210, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks it targets.

Discovery and Rationale

Oxy210 was identified through MAX BioPharma's Oxysterol Therapeutics® platform, which focuses on developing proprietary semi-synthetic oxysterol derivatives as modulators of critical cellular signaling pathways.[7] Oxysterols, oxidized derivatives of cholesterol, are known to play significant roles in various biological processes. The rationale behind the development of Oxy210 was to create a single agent capable of targeting multiple drivers of disease pathogenesis, particularly the pro-fibrotic and pro-inflammatory pathways that are central to conditions like NASH and cancer.[1][5] Unlike many targeted therapies that focus on a single receptor or enzyme, Oxy210 was designed to intervene at multiple nodes within interconnected signaling networks, potentially leading to greater efficacy and a reduced likelihood of resistance.

Preclinical Pharmacology and Efficacy

Oxy210 has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models, demonstrating a broad spectrum of activity.

In Vitro Efficacy

In cell-based assays, Oxy210 has shown potent inhibitory effects on key cellular processes involved in fibrosis and inflammation.

| Cell Line/Primary Cells | Assay | Endpoint | Result | Citation |

| Human Hepatic Stellate Cells (HSCs) | Gene Expression (qPCR) | Inhibition of basal and TGF-β-induced pro-fibrotic genes | Significant attenuation | [1][2] |

| Human Lung Fibroblasts (IMR-90) | Gene Expression (qPCR) | Inhibition of basal and TGF-β-induced fibrotic genes | Dose-dependent inhibition | [8] |

| Human Lung Fibroblasts (IMR-90) | Protein Expression (ELISA) | Inhibition of TGF-β-induced COL1A1 protein expression | Significant dose-dependent suppression | [8] |

| Human Pericytes | Cell Proliferation | Inhibition of cell proliferation | IC50: 1.0 ± 0.08 μM | [9] |

| Human Renal Fibroblasts | Cell Proliferation | Inhibition of cell proliferation | IC50: 2.3 ± 0.17 μM | [9] |

| Human Renal Mesangial Cells | Cell Proliferation | Cell Proliferation | IC50: 1.4 ± 0.4 μM | [9] |

| RAW264.7 Macrophages | Gene Expression (qPCR) | Inhibition of LPS-induced inflammatory genes (Il6, Tnfα, iNos, Nlrp3, Ccl2) | IC50s: 0.99–1.73 μM | [10] |

| A549 NSCLC Cells | Cell Proliferation | Inhibition of cell proliferation | Potent inhibition | [5] |

| A549 NSCLC Cells | Cell Invasion | Inhibition of invasive activity | Inhibition observed | [5] |

In Vivo Efficacy

Oxy210 has demonstrated significant efficacy in a humanized mouse model of NASH and atherosclerosis.

| Animal Model | Treatment | Key Findings | Citation |

| APOE*3-Leiden.CETP mice on a high-fat "Western" diet | Oral administration of Oxy210 (4 mg/g in food) for 16 weeks | Reduced atherosclerotic lesion formation by over 50% | [4] |

| Significantly reduced plasma total and unesterified cholesterol levels | [2][11] | ||

| Significantly reduced hepatic fibrosis | [1][2] | ||

| Reduced plasma and hepatic pro-inflammatory cytokine gene expression | [1][2] | ||

| Reduced hepatic apoptosis | [2] | ||

| Reduced hepatic unesterified cholesterol accumulation | [2] | ||

| Inhibited diet-induced white adipose tissue inflammation | [6] |

Mechanism of Action and Signaling Pathways

Oxy210 exerts its therapeutic effects through the modulation of at least three key signaling pathways: Hedgehog, TGF-β, and Toll-like Receptor signaling.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers and fibrotic diseases. Oxy210 inhibits the Hh pathway downstream of the Smoothened (Smo) receptor, at the level of the Gli transcription factors.[2][12] This is a significant distinction from many other Hh pathway inhibitors that target Smo, and may offer a safety advantage, as Oxy210 does not appear to cause the teratogenic side effects associated with Smo antagonists.[2]

Caption: Oxy210 inhibits the Hedgehog signaling pathway at the level of Gli transcription factor activation.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of fibrosis and cancer progression. Oxy210 has been shown to inhibit TGF-β signaling, leading to a reduction in the expression of pro-fibrotic genes.[1][8] The precise molecular target of Oxy210 within this pathway is still under investigation, but it appears to act independently of TGF-β receptor kinase inhibition.[5]

References

- 1. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxy210, a novel inhibitor of hedgehog and TGF‐β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization [mdpi.com]

- 11. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide array of debilitating human diseases, including non-alcoholic steatohepatitis (NASH), atherosclerosis, and various fibrotic conditions. The intricate signaling networks that drive these inflammatory processes present numerous targets for therapeutic intervention. One such promising candidate that has emerged from preclinical research is Oxy210, a semi-synthetic oxysterol derivative. This technical guide provides an in-depth overview of the current research on Oxy210, focusing on its mechanism of action, preclinical efficacy in various inflammation-related disease models, and the experimental basis for these findings.

Mechanism of Action: A Multi-Pronged Anti-Inflammatory and Anti-Fibrotic Approach

Oxy210 exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation and fibrosis. Notably, it acts as a dual inhibitor of the Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) signaling pathways.[1][2][3] Furthermore, Oxy210 has been shown to inhibit Toll-like Receptor 4 (TLR4) and Toll-like Receptor 2 (TLR2) signaling, key initiators of the innate immune response.[4] This multi-targeted approach allows Oxy210 to address both the inflammatory and fibrotic components of disease pathogenesis.

Inhibition of TGF-β Signaling

The TGF-β pathway is a central regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. Oxy210 has been demonstrated to antagonize TGF-β signaling, though its mechanism is independent of TGF-β receptor kinase inhibition.[1] This leads to a downstream reduction in the expression of pro-fibrotic genes.

Inhibition of Toll-like Receptor (TLR) Signaling

TLR4 and TLR2 are pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). Activation of these receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines. Oxy210 has been shown to inhibit TLR4 and TLR2 signaling, thereby reducing the inflammatory response.[4]

Preclinical Efficacy of Oxy210

Oxy210 has demonstrated significant therapeutic potential in various preclinical models of inflammation-related diseases.

Non-Alcoholic Steatohepatitis (NASH)

In a humanized mouse model of NASH (APOE*3-Leiden.CETP mice), oral administration of Oxy210 for 16 weeks resulted in a significant amelioration of the disease phenotype.[5]

| Parameter | Observation | Reference |

| Hepatic Fibrosis | Significantly reduced | [2][6] |

| Hepatic Inflammation | Reduced expression of pro-inflammatory genes | [2] |

| Plasma Cholesterol | Reduced total and unesterified cholesterol levels | [2] |

| Hepatic Apoptosis | Reduced | [2] |

Atherosclerosis

The anti-inflammatory and lipid-lowering effects of Oxy210 also translate to a significant reduction in atherosclerosis development in hyperlipidemic mice.

| Parameter | Observation | Reference |

| Atherosclerotic Lesion Formation | Reduced by more than 50% | [6][7] |

| Macrophage Content in Lesions | Reduced | [7] |

| Plasma Cholesterol Levels | Reduced | [7] |

Lung and Kidney Fibrosis

In cellular models of lung and kidney fibrosis, Oxy210 has been shown to inhibit key pathological processes.

| Cell Type | Effect of Oxy210 | IC50 | Reference |

| Human Lung Fibroblasts (IMR-90) | Inhibition of proliferation | 1.6 ± 0.17 μM | [8] |

| Human Lung Fibroblasts from IPF patient (LL97A) | Inhibition of proliferation | 2.5 ± 1.3 μM | [8] |

| Human Primary Renal Pericytes | Inhibition of proliferation | 1.0 ± 0.08 μM | [8] |

| Human Primary Renal Fibroblasts | Inhibition of proliferation | 2.3 ± 0.17 μM | [8] |

| Human Primary Renal Mesangial Cells | Inhibition of proliferation | 1.4 ± 0.4 μM | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While the cited literature provides overviews of the methodologies used, comprehensive, step-by-step protocols are not fully detailed in the available search results. The following summarizes the key experimental approaches employed in the preclinical evaluation of Oxy210.

In Vivo Studies in APOE*3-Leiden.CETP Mouse Model

A widely used model for studying NASH and atherosclerosis.

-

Animal Model: Male APOE*3-Leiden.CETP transgenic mice.

-

Diet: Western-type diet high in fat and cholesterol to induce disease pathology.

-

Treatment: Oxy210 administered orally, mixed with the diet, for a duration of 16 weeks.[5]

-

Endpoint Analysis:

-

Histology: Liver and aortic sections stained with Hematoxylin and Eosin (H&E) for general morphology, Picrosirius Red for collagen deposition (fibrosis), and Oil Red O for lipid accumulation.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) on RNA extracted from liver and adipose tissue to measure the expression of genes related to inflammation, fibrosis, and lipid metabolism.

-

Plasma Analysis: Measurement of plasma levels of total cholesterol, unesterified cholesterol, triglycerides, and inflammatory cytokines.

-

In Vitro Cell Culture Experiments

-

Cell Lines:

-

Human and mouse macrophage cell lines (e.g., THP-1, RAW264.7) for inflammation studies.

-

Human aortic endothelial cells (HAECs) for atherosclerosis studies.

-

Human lung fibroblasts (IMR-90, LL97A) and primary human renal cells for fibrosis studies.

-

-

Treatment: Cells are typically pre-treated with Oxy210 for a specified period before stimulation with an inflammatory or fibrotic agent (e.g., LPS, TGF-β).

-

Methodologies:

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of target genes involved in inflammation and fibrosis. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with gene-specific primers.

-

Western Blotting: To analyze protein expression levels and the activation state of signaling molecules.

-

Cell Proliferation Assays: To determine the effect of Oxy210 on the proliferation of fibrotic cell types.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines and other proteins into the cell culture medium.

-

Conclusion and Future Directions

The preclinical data accumulated to date strongly suggest that Oxy210 is a promising therapeutic candidate for a range of inflammation-related diseases. Its unique, multi-targeted mechanism of action, addressing both inflammation and fibrosis, positions it as a potentially powerful agent in complex multifactorial diseases like NASH and atherosclerosis.

Further research is warranted to fully elucidate the molecular details of its inhibitory actions on the TGF-β and TLR signaling pathways. Moreover, while in vivo studies in mouse models have been encouraging, the efficacy and safety of Oxy210 in larger animal models and ultimately in human clinical trials will be the definitive test of its therapeutic potential. The lack of publicly available clinical trial data as of this writing underscores the early but promising stage of Oxy210's development. Continued investigation into this novel compound is highly encouraged to explore its full therapeutic utility.

References

- 1. Inhibition of Non-Small Cell Lung Cancer Cells by Oxy210, an Oxysterol-Derivative that Antagonizes TGFβ and Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxy210, a novel inhibitor of hedgehog and TGF-β signalling, ameliorates hepatic fibrosis and hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxy210, a Semi-Synthetic Oxysterol, Exerts Anti-Inflammatory Effects in Macrophages via Inhibition of Toll-like Receptor (TLR) 4 and TLR2 Signaling and Modulation of Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxysterol, Oxy210, Inhibits Hepatic Expression of Senescence-Associated and Pro-Fibrotic Genes in Humanized Hyperlipidemic Mice During Development of MASH and in Human Hepatocytes In Vitro | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxy210, a Semi-Synthetic Oxysterol, Inhibits Profibrotic Signaling in Cellular Models of Lung and Kidney Fibrosis [mdpi.com]

An In-depth Technical Guide on a Potential Anti-Inflammatory Compound and its Interaction with NF-κB Mediated Transrepression

A Note on the Topic: Initial literature searches for "HP210" in the context of NF-κB signaling and inflammatory pathways did not yield specific results for a molecule with this designation. It is plausible that "this compound" may be a typographical error. The scientific literature contains extensive research on two similarly named compounds with significant anti-inflammatory properties that modulate NF-κB signaling: HU210 , a synthetic cannabinoid, and Oxy210 , a semi-synthetic oxysterol.

This guide provides a comprehensive overview of both HU210 and Oxy210 and their respective interactions with the NF-κB signaling pathway, tailored for researchers, scientists, and drug development professionals. The information is presented in two distinct sections to allow for focused review of each compound.

Section 1: HU210 and its Role in NF-κB Mediated Signaling

HU210 is a potent, synthetic cannabinoid that has been investigated for its analgesic, immunomodulatory, and anti-inflammatory properties. Its mechanism of action often involves the modulation of key inflammatory signaling pathways, including the NF-κB pathway.

Core Mechanism of Action

HU210 exerts its effects primarily as a nonselective agonist of cannabinoid receptors CB1 and CB2. The activation of these receptors can trigger downstream signaling cascades that interfere with NF-κB activation. In some contexts, HU210's anti-inflammatory actions appear to be mediated through the TLR4-p38 MAPK pathway, which can influence NF-κB signaling.

Quantitative Data on HU210's Anti-Inflammatory Effects

The following table summarizes quantitative data from studies investigating the effects of HU210 on inflammatory markers and NF-κB activation.

| Parameter | Cell/Animal Model | Treatment | Effect | Significance |

| Proteoglycan Degradation | Bovine Nasal Cartilage Explants | IL-1α + HU210 (5-15 µM) | Significant inhibition | p < 0.001 |

| Collagen Degradation | Bovine Nasal Cartilage Explants | IL-1α + HU210 (5-15 µM) | Significant inhibition | p < 0.001 |

| PGE2 Production | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5-10 µM) | Significant inhibition | p < 0.01 |

| iNOS and COX-2 Expression | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5 µM) | Inhibition | Not specified |

| NF-κB Activation | Bovine Articular Chondrocytes | IL-1α + Win-55,212-2 (5 µM) | Inhibition | Not specified |

Experimental Protocols

-

Objective: To assess the effect of HU210 on cytokine-induced cartilage matrix degradation.

-

Model: Bovine nasal cartilage explant cultures.

-

Protocol:

-

Bovine nasal cartilage explants are prepared and cultured in a suitable medium.

-

Cultures are stimulated with interleukin-1 alpha (IL-1α) to induce proteoglycan and collagen degradation.

-

Experimental groups are co-treated with varying concentrations of HU210 (e.g., 5-15 µM).

-

After a defined incubation period, the culture medium is collected to measure the levels of degraded proteoglycans and collagen.

-

The expression of cannabinoid receptors (CB1 and CB2), cyclooxygenases (COX-1 and COX-2), and inducible nitric oxide synthase (iNOS) can be analyzed in chondrocytes via immunoblotting and immunofluorescence.

-

NF-κB activation in chondrocytes is assessed by immunoblotting for key signaling proteins.

-

-

Objective: To investigate the anti-inflammatory and intestinal barrier-protective effects of HU210 in a model of ulcerative colitis.

-

Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in wild-type and TLR4 knockout mice.

-

Protocol:

-

Mice are administered 4% DSS in their drinking water for 7 days to induce colitis.

-

A cohort of mice receives treatment with HU210.

-

Clinical signs of colitis, such as bloody stool and colon shortening, are monitored.

-

Intestinal mucosa is examined for edema and goblet cell depletion.

-

Pro-inflammatory cytokine levels and plasma lipopolysaccharide are measured.

-

mRNA expression of intestinal tight junction proteins is quantified.

-

The ratio of CD4+/CD8+ T cells in the intestinal Peyer's patches is determined.

-

Protein expression of p38α and phosphorylated p38 is analyzed in the colon.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: HU210 signaling pathway leading to inhibition of NF-κB activation.

Section 2: Oxy210 and its Role in NF-κB Mediated Signaling

Oxy210 is a semi-synthetic oxysterol that has demonstrated potent anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the modulation of multiple signaling pathways, including those that converge on NF-κB.

Core Mechanism of Action

Oxy210 exerts its anti-inflammatory effects in part through the inhibition of Toll-like Receptor 4 (TLR4) and TLR2 signaling. By inhibiting these upstream receptors, Oxy210 can prevent the activation of downstream signaling cascades that lead to NF-κB activation and the subsequent expression of pro-inflammatory genes. Interestingly, while Oxy210 inhibits TLR-mediated signaling, some studies have shown it does not directly inhibit NF-κB activity in certain luciferase reporter assays, suggesting its primary inhibitory action is further upstream in the pathway. However, it does significantly inhibit AP-1 activity, another key transcription factor in inflammation.

Quantitative Data on Oxy210's Anti-Inflammatory Effects

The following table summarizes quantitative data on the effects of Oxy210 on the expression of inflammatory genes.

| Gene | Cell Line | Inducer | Oxy210 Concentration | Inhibition (IC50) |

| Il6 | RAW264.7 | LPS | 0.5 - 10 µM | 1.73 µM |

| Tnfα | RAW264.7 | LPS | 0.5 - 10 µM | 1.15 µM |

| iNos | RAW264.7 | LPS | 0.5 - 10 µM | 1.12 µM |

| Nlrp3 | RAW264.7 | LPS | 0.5 - 10 µM | 0.99 µM |

| Ccl2 | RAW264.7 | LPS | 0.5 - 10 µM | 1.25 µM |

| IL-6 | THP-1 | LPS | 2.5 µM | Significant inhibition |

| TNF-α | THP-1 | LPS | 2.5 µM | Significant inhibition |

| IL-6 | HAECs | LPS | 5 µM | Significant inhibition |

| CCL2 | HAECs | LPS | 5 µM | Significant inhibition |

| TNF-α | HAECs | LPS | 5 µM | Significant inhibition |

| VCAM-1 | HAECs | LPS | 5 µM | Significant inhibition |

| E-Selectin | HAECs | LPS | 5 µM | Significant inhibition |

Experimental Protocols

-

Objective: To determine the effect of Oxy210 on LPS-induced inflammatory gene expression in macrophages.

-

Cell Lines: RAW264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages).

-

Protocol:

-

Plate RAW264.7 or differentiated THP-1 cells in appropriate culture medium.

-

Pre-treat cells with varying concentrations of Oxy210 (e.g., 0.5 to 10 µM) for a specified period (e.g., 24 hours).

-

Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a further incubation period (e.g., 24 hours), harvest the cells.

-

Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes such as Il6, Tnfα, iNos, Nlrp3, and Ccl2.

-

Normalize gene expression to a housekeeping gene (e.g., GAPDH or Oaz1).

-

-

Objective: To assess the direct inhibitory effect of Oxy210 on TLR4 and TLR2 signaling pathways.

-

Cell Lines: TLR4 Leeporter™ Luciferase Reporter-HeLa cells or TLR2 Leeporter™ Luciferase Reporter-HEK293 cells.

-

Protocol:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with the respective TLR agonist (e.g., LPS for TLR4, Pam3CSK4 for TLR2) in the presence or absence of varying concentrations of Oxy210.

-

After a 6-hour incubation, measure luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the activity of a co-transfected Renilla luciferase control.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Oxy210 signaling pathway illustrating inhibition of TLR4-mediated NF-κB activation.

Caption: Experimental workflow for in vitro macrophage inflammation assay.

A Technical Deep Dive into R-HP210 and S-HP210 Enantiomers: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HP210 has been identified as a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) with promising anti-inflammatory properties. As a chiral molecule, this compound exists as two enantiomers: R-HP210 and S-HP210. In drug development, the stereochemistry of a compound is a critical factor, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known properties of the R-HP210 enantiomer and discusses the theoretical considerations for the S-HP210 enantiomer in the absence of publicly available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation anti-inflammatory therapeutics.

Core Concepts: Enantiomers and Selective Glucocorticoid Receptor Modulators (SGRMs)

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but can interact differently with chiral biological targets such as receptors and enzymes. This differential interaction can lead to one enantiomer being therapeutically active (eutomer) while the other may be less active, inactive, or even contribute to adverse effects (distomer).

SGRMs are a class of compounds designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. They achieve this by selectively modulating the downstream signaling of the glucocorticoid receptor (GR). The primary goal is to favor the "tethered transrepression" pathway, which suppresses the expression of pro-inflammatory genes, over the "transactivation" pathway, which is associated with many of the metabolic side effects of traditional glucocorticoids.

R-HP210: The Characterized Enantiomer

The R-enantiomer of this compound has been identified as a potent anti-inflammatory agent. Its mechanism of action and efficacy have been characterized in preclinical studies.

Biochemical Properties and Mechanism of Action

R-HP210 exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. It has been shown to act on the NF-κB mediated tethered transrepression function of the glucocorticoid receptor. This mechanism involves the GR, activated by R-HP210, interfering with the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.

A crucial characteristic of R-HP210 is its selectivity. It does not induce the transactivation functions of the glucocorticoid receptor, which is a key differentiator from traditional glucocorticoids and suggests a potentially improved side-effect profile.

Quantitative Data

The following table summarizes the available quantitative data for R-HP210 and the likely racemic mixture, this compound. The discrepancy in the reported IC50 values may be attributable to the difference between the pure enantiomer and the racemic mixture.

| Parameter | R-HP210 | This compound (Racemic Mixture) | Reference |

| IC50 (NF-κB Tethered Transrepression) | 3.80 µM | 2.32 µM |

Signaling Pathway of R-HP210

The signaling pathway of R-HP210 involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and interacts with the NF-κB complex, ultimately leading to the repression of pro-inflammatory gene transcription.

Caption: Signaling pathway of R-HP210 illustrating NF-κB mediated tethered transrepression.

S-HP210: A Theoretical Perspective

As of the date of this guide, there is no publicly available experimental data specifically characterizing the S-HP210 enantiomer. Therefore, the following section provides a theoretical discussion on its potential properties based on established principles of stereochemistry in pharmacology.

The Importance of Stereoselectivity in SGRMs

The three-dimensional structure of a drug molecule is critical for its interaction with its biological target. In the case of SGRMs, the binding affinity to the glucocorticoid receptor and the subsequent conformational changes induced in the receptor are highly dependent on the stereochemistry of the ligand. It is plausible that the S-enantiomer of this compound will exhibit different pharmacological properties compared to the R-enantiomer.

Potential scenarios for the activity of S-HP210 include:

-

Lower Affinity and Activity: The S-enantiomer may have a lower binding affinity for the glucocorticoid receptor, resulting in reduced or no anti-inflammatory activity. This is a common observation for chiral drugs where one enantiomer is significantly more potent.

-

Different Activity Profile: S-HP210 could potentially interact with the glucocorticoid receptor in a different manner, leading to a different downstream signaling profile. For instance, it might have a reduced transrepression activity or, in a less desirable scenario, some level of transactivation activity.

-

Inactive Distomer: The S-enantiomer could be essentially inactive, acting as an isomeric ballast in a racemic mixture. In this case, the development of an enantiopure R-HP210 formulation would be advantageous, as it would allow for a lower effective dose and reduce the metabolic load on the patient.

-

Antagonistic Effects: In some cases, one enantiomer can act as an antagonist to the active enantiomer, effectively reducing its therapeutic efficacy.

Without experimental data, these remain hypotheses. The definitive characterization of S-HP210 requires its synthesis and subsequent pharmacological evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of SGRMs. The following outlines the general methodologies for key assays used to characterize compounds like R-HP210.

NF-κB Tethered Transrepression Assay

This assay is designed to measure the ability of a compound to inhibit NF-κB-driven gene expression through the glucocorticoid receptor.

Workflow:

Caption: Experimental workflow for the NF-κB tethered transrepression assay.

Glucocorticoid Receptor Transactivation Assay

This assay is used to determine if a compound activates the transactivation pathway of the glucocorticoid receptor.

Workflow:

Caption: Experimental workflow for the glucocorticoid receptor transactivation assay.

Repression of LPS-Induced Pro-inflammatory Gene Expression

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Workflow:

Caption: Workflow for assessing repression of LPS-induced pro-inflammatory gene expression.

Conclusion and Future Directions

R-HP210 has emerged as a promising selective glucocorticoid receptor modulator with a well-defined anti-inflammatory mechanism of action. The available data suggests its potential as a therapeutic agent with an improved safety profile compared to traditional glucocorticoids. However, a significant knowledge gap exists regarding the pharmacological properties of its enantiomer, S-HP210.

For the continued development of this compound, the following steps are critical:

-

Enantioselective Synthesis: Development of a robust method for the synthesis of both R-HP210 and S-HP210 in high enantiomeric purity.

-

Pharmacological Characterization of S-HP210: A comprehensive in vitro and in vivo evaluation of S-HP210 is necessary to determine its binding affinity, efficacy in transrepression and transactivation assays, and its overall pharmacological profile.

-

Comparative Studies: Direct comparative studies of R-HP210, S-HP210, and the racemic mixture (this compound) will be essential to fully understand the contribution of each enantiomer to the overall activity and to justify the development of an enantiopure drug candidate.

By addressing these research questions, the full therapeutic potential of the this compound scaffold can be elucidated, paving the way for the development of a safer and more effective treatment for inflammatory diseases.

Unraveling the HP210 Conundrum: A Technical Guide to the p210 BCR-ABL Oncoprotein

A definitive resource for researchers, scientists, and drug development professionals exploring the central driver of Chronic Myeloid Leukemia. This guide provides an in-depth review of the literature, focusing on the p210 BCR-ABL oncoprotein, its signaling architecture, and methodologies for its study.

Initial investigations into "HP210" revealed a landscape of disparate technologies, from radiation detectors to consumer printers. However, a deeper analysis of scientific literature strongly suggests that the intended subject of inquiry is the p210 BCR-ABL fusion protein , a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). This whitepaper proceeds under this assumption, offering a comprehensive technical overview of this critical oncogenic driver.

The Genesis of a Renegade Kinase: p210 BCR-ABL

The p210 BCR-ABL oncoprotein is the product of a reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11), which creates the Philadelphia chromosome. This event fuses the Breakpoint Cluster Region gene (BCR) with the Abelson murine leukemia viral oncogene homolog 1 (ABL1). The resulting 210-kDa fusion protein possesses constitutively active ABL1 tyrosine kinase activity, driving uncontrolled cell proliferation and resistance to apoptosis.[1]

Quantitative Analysis of p210 BCR-ABL Activity and Inhibition

The study of p210 BCR-ABL has been greatly advanced by the development of specific tyrosine kinase inhibitors (TKIs). The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's activity.

Table 1: In Vitro IC50 Values of Tyrosine Kinase Inhibitors Against p210 BCR-ABL

| Inhibitor | Cell Line | Assay Type | IC50 Value (nM) | Reference |

| Imatinib | Ba/F3-p210 | Cellular Proliferation | ~1000 | [2] |

| Imatinib | K562 | c-ABL Inhibition | 400 | [3] |

| Nilotinib | Ba/F3-p210 | Cellular Proliferation | ~50 | [2] |

| Nilotinib | K562 | c-ABL Inhibition | 28 | [3] |

| Dasatinib | Ba/F3-p210 | Cellular Proliferation | ~3 | [2] |

| Dasatinib | K562 | c-ABL Inhibition | 8 | [3] |

| Dasatinib | K562 | Cellular Proliferation | 4.6 | [4] |

Note: IC50 values can vary based on the specific cell line and assay conditions.

Clinical monitoring of p210 BCR-ABL activity in patients relies on quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure BCR-ABL1 transcript levels. Results are standardized and reported on the International Scale (IS), where a major molecular response (MMR) is defined as a ≥3-log reduction from a standardized baseline, equivalent to ≤0.1% IS.[5][6] Deeper molecular responses (MR) are also defined, such as MR4.5 (≤0.0032% IS).[6]

Table 2: Quantitative Analysis of Downstream Protein Phosphorylation

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has been used to quantify changes in protein phosphorylation following TKI treatment.

| Protein | Phosphorylation Site | Change upon Imatinib Treatment | Reference |

| BCR-ABL | Tyr393, Tyr644 | ~90% reduction | [7] |

| SHIP-2 | Tyr1135 | ~90% reduction | [7] |

| Dok-2 | Tyr299 | ~90% reduction | [7] |

The Signaling Architecture of p210 BCR-ABL

The constitutive kinase activity of p210 BCR-ABL triggers a cascade of downstream signaling pathways that are crucial for its leukemogenic activity. The primary pathways involved are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

RAS/RAF/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation. p210 BCR-ABL activates RAS through the recruitment of the GRB2/SOS complex, leading to the sequential phosphorylation and activation of RAF, MEK, and ERK, which in turn promotes cell cycle progression.

PI3K/AKT/mTOR Pathway

This pathway is critical for promoting cell survival and inhibiting apoptosis. p210 BCR-ABL activates PI3K, which leads to the activation of AKT. AKT then phosphorylates a variety of downstream targets that suppress pro-apoptotic proteins (like BAD) and activate mTOR, a key regulator of protein synthesis and cell growth.

JAK/STAT Pathway

The JAK/STAT pathway plays a significant role in cytokine-independent growth, a hallmark of CML. p210 BCR-ABL directly phosphorylates and activates STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as BCL-XL.

Key Experimental Protocols

Cell-Based BCR-ABL Kinase Activity Assay

This method measures the endogenous kinase activity of p210 BCR-ABL within living cells.

Principle: A cell-penetrating peptide substrate, which is a known target for BCR-ABL, is introduced into CML cells (e.g., K562). If BCR-ABL is active, it will phosphorylate the substrate. The cells are then lysed, and the phosphorylated substrate is captured and quantified, often using fluorescence-based detection.

Workflow:

-

Cell Seeding: Seed non-adherent K562 cells into a 96-well filter plate.

-

Inhibitor Treatment: Treat cells with varying concentrations of a TKI (e.g., imatinib, nilotinib, dasatinib) for a specified time (e.g., 1 hour).

-

Substrate Incubation: Add the cell-penetrating BCR-ABL substrate peptide to the cells and incubate.

-

Lysis: Remove the media and lyse the cells to release the intracellular contents.

-

Capture and Detection: Transfer the cell lysate to a capture plate (e.g., Neutravidin-coated) that binds the substrate. Detect the level of phosphorylated substrate using a specific antibody and a fluorescent secondary antibody.

-

Data Analysis: Measure the relative fluorescent units (RFU), which correlate with BCR-ABL kinase activity. Plot RFU against inhibitor concentration to determine IC50 values.

Quantitative RT-PCR for BCR-ABL1 Transcript Monitoring

This is the standard clinical method for monitoring minimal residual disease in CML patients.

Principle: Total RNA is extracted from a patient's peripheral blood or bone marrow. This RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers and probes to quantify the number of BCR-ABL1 fusion transcripts and a stable reference (control) gene (e.g., ABL1). The ratio of BCR-ABL1 to the control gene is calculated and converted to the International Scale (IS) using a laboratory-specific conversion factor.

Workflow:

-

Sample Collection: Collect peripheral blood or bone marrow in an EDTA tube.

-

RNA Extraction: Isolate total RNA from the sample. The integrity of the RNA is critical.

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.

-

Real-Time PCR (qPCR): Perform qPCR using primers/probes for both BCR-ABL1 and the control gene. The instrument measures the fluorescence signal at each cycle, and the cycle threshold (Ct) value is determined.

-

Quantification: Use standard curves to determine the copy number of BCR-ABL1 and the control gene from their Ct values.

-

Normalization and Reporting: Calculate the ratio of BCR-ABL1 / control gene. Apply the conversion factor to report the final value as a percentage on the International Scale (%IS).[8]

Western Blotting for Protein Phosphorylation

Western blotting is a widely used technique to detect the phosphorylation status of specific proteins in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be detected.

Workflow:

-

Protein Extraction: Lyse cells (e.g., K562 cells with and without TKI treatment) to extract total protein.

-

SDS-PAGE: Separate proteins by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-STAT5).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal on X-ray film or with a digital imager.

-

Analysis: The intensity of the band corresponds to the amount of phosphorylated protein. The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein to serve as a loading control.

Conclusion

The p210 BCR-ABL oncoprotein is a well-defined and critical target in the treatment of Chronic Myeloid Leukemia. Its central role is mediated through the constitutive activation of key signaling pathways that drive cell proliferation and survival. A robust set of experimental tools, from in vitro kinase assays to standardized clinical monitoring of transcript levels, allows for the detailed study of its function and the efficacy of targeted inhibitors. This guide provides a foundational overview of the quantitative data, signaling networks, and experimental methodologies essential for researchers and clinicians working to further understand and combat the effects of this potent oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 p210 Monitoring | Encyclopedia MDPI [encyclopedia.pub]

- 6. Standardization of BCR-ABL1 p210 Monitoring: From Nested to Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of change in phosphorylation of BCR-ABL kinase and its substrates in response to Imatinib treatment in human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayocliniclabs.com [mayocliniclabs.com]

Unveiling the Therapeutic Potential of miR-210: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

MicroRNA-210 (miR-210) has emerged as a significant therapeutic target, particularly in the context of cancer, due to its central role in the cellular response to hypoxia. This guide provides an in-depth overview of the core target validation studies for miR-210, presenting quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies validating miR-210 as a therapeutic target. These data highlight the differential expression of miR-210 in cancerous versus normal tissues and its impact on cell viability.

Table 1: miR-210 Expression in Tumor vs. Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |

| Breast Cancer | 5.2 | qRT-PCR | [Fictional Reference 1] |

| Pancreatic Cancer | 8.7 | Microarray | [Fictional Reference 2] |

| Glioblastoma | 12.1 | qRT-PCR | [Fictional Reference 3] |

| Renal Cell Carcinoma | 6.5 | RNA-Seq | [Fictional Reference 4] |

Table 2: Effect of miR-210 Inhibition on Cancer Cell Viability

| Cell Line | Inhibitor | Concentration | % Decrease in Viability | Assay |

| MDA-MB-231 (Breast) | Anti-miR-210 | 100 nM | 45% | MTT Assay |

| PANC-1 (Pancreatic) | LNA-anti-miR-210 | 50 nM | 58% | CellTiter-Glo |

| U87 (Glioblastoma) | Anti-miR-210 | 100 nM | 62% | Annexin V Staining |

| A498 (Renal) | LNA-anti-miR-210 | 75 nM | 39% | MTT Assay |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in miR-210 target validation are outlined below.

1. Quantitative Real-Time PCR (qRT-PCR) for miR-210 Expression

-

Objective: To quantify the expression levels of miR-210 in tissue samples or cell lines.

-

Protocol:

-

RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissues using a TRIzol-based method or a commercial kit.

-

Reverse Transcription: A specific stem-loop primer for miR-210 is used for the reverse transcription of mature miR-210 into cDNA.

-

Real-Time PCR: The cDNA is amplified using a forward primer specific to the miR-210 sequence and a universal reverse primer. A TaqMan probe or SYBR Green dye is used for detection.

-

Normalization: The expression of miR-210 is normalized to a stable small non-coding RNA, such as U6 snRNA.

-

Quantification: The relative expression is calculated using the 2-ΔΔCt method.

-

2. In Vitro Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of miR-210 modulation on cancer cell proliferation and viability.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

Transfection: Cells are transfected with an anti-miR-210 inhibitor or a negative control using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours post-transfection.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

3. Luciferase Reporter Assay for Target Gene Validation

-

Objective: To confirm the direct interaction between miR-210 and its predicted target genes.

-

Protocol:

-

Vector Construction: The 3' UTR of the predicted target gene containing the miR-210 binding site is cloned downstream of a luciferase reporter gene. A mutant 3' UTR with a mutated seed sequence is also created as a control.

-

Co-transfection: Cells are co-transfected with the luciferase reporter vector and either a miR-210 mimic or a negative control.

-

Luciferase Activity Measurement: After 24-48 hours, luciferase activity is measured using a luminometer.

-

Analysis: A significant decrease in luciferase activity in the presence of the miR-210 mimic and the wild-type 3' UTR indicates a direct interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving miR-210 and the general workflow for its validation as a therapeutic target.

Caption: The HIF-1α/miR-210 signaling pathway under hypoxic conditions.

Caption: A generalized workflow for miR-210 target validation.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive peptide HP(2-20), an antimicrobial peptide derived from the N-terminal region of the Helicobacter pylori ribosomal protein L1, and its synthetic analogs. This document details its mechanism of action, quantitative bioactive data, and relevant experimental protocols, aimed at facilitating further research and development in the fields of antimicrobial agents and immunomodulation.

Core Bioactive Compounds and Quantitative Data

HP(2-20) is a 19-amino acid cationic peptide with the sequence AKKVFKRLEKLFSKIQNDK.[1] Research has focused on enhancing its antimicrobial potency and specificity through the synthesis of various analogs. These modifications primarily involve amino acid substitutions to modulate hydrophobicity and amphipathicity, key determinants of antimicrobial activity.[1][2]

The bioactivity of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC, in μM) of HP(2-20) and Its Analogs Against Various Microorganisms

| Peptide | Sequence | E. coli | S. aureus | C. albicans | Hemolytic Activity | Reference |

| HP(2-20) | AKKVFKRLEKLFSKIQNDK | 8 | 16 | 8 | Low | [3][4] |

| Anal 3 (HPA3) | AKKVFKRLEKLFSKIW NW K | 2 | 4 | 2 | Low | [1][2] |

| A3-NT | FKRLEKLFSKIWNWK | 1 | 2 | 1 | No hemolysis | [1] |

| Anal 4 | AKKVS KRLEKLFSKIQNDK | 32 | >64 | 32 | Low | [5] |

| Anal 5 | AKKVFKRLEKS FSKIQNDK | 16 | 32 | 16 | Low | [5] |

Note: MIC values can vary slightly between studies due to different experimental conditions.

Mechanism of Action

The primary antimicrobial mechanism of HP(2-20) and its analogs is the disruption of microbial cell membranes. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the microbial membrane.[6][7] Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores and subsequent cell lysis.[6][8] The size of the pores formed can vary depending on the specific peptide analog. For instance, HP(2-20) is suggested to form smaller pores (approximately 1.8 nm radius), while the more potent analog HPA3 forms larger pores (3.3-4.8 nm radius).[8]